(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thiazolyl group, and a pyrazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,5-dichlorophenylhydrazine with a suitable aldehyde or ketone, followed by cyclization with a thiazole derivative. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the hydrazone linkage and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods is critical to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors and automated synthesis platforms to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or reduced thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, research is focused on its potential use as a pharmaceutical agent. Studies have indicated its efficacy in inhibiting certain enzymes and pathways involved in disease progression.
Industry
Industrially, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structure but different pharmacological properties.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: A compound used in aryl halide chemistry with distinct structural features.
Uniqueness
(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H13Cl2N5OS |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13Cl2N5OS/c1-11-17(24-23-15-9-13(20)7-8-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-5-3-2-4-6-12/h2-10,25H,1H3 |
InChI Key |
SUABVTCKIZXFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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